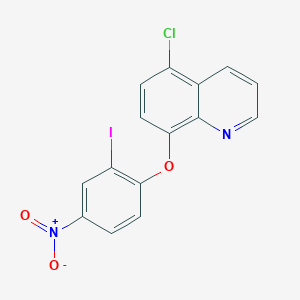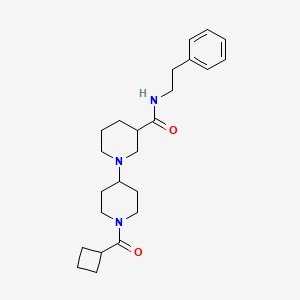![molecular formula C22H28N2O2S B6098179 5-acetyl-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-thiophenecarboxamide](/img/structure/B6098179.png)
5-acetyl-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-acetyl-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.
Wirkmechanismus
5-acetyl-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-thiophenecarboxamide exerts its antitumor and immunomodulatory effects by inhibiting the activity of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases play important roles in the signaling pathways that regulate the proliferation, survival, and activation of cancer cells and immune cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit the proliferation and survival of various types of cancer cells, including B-cell lymphoma, multiple myeloma, and acute myeloid leukemia. This compound has also been shown to modulate the activity of immune cells, including T cells and B cells, which play important roles in the immune response to cancer and autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-acetyl-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-thiophenecarboxamide is its potent and selective inhibition of BTK and other kinases, which makes it a promising therapeutic agent for the treatment of cancer and autoimmune diseases. However, like all experimental compounds, this compound has some limitations, including the need for further optimization and evaluation in clinical trials.
Zukünftige Richtungen
There are several potential future directions for the development and evaluation of 5-acetyl-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-thiophenecarboxamide as a therapeutic agent. These include the evaluation of its efficacy and safety in clinical trials, the development of combination therapies with other anticancer and immunomodulatory agents, and the exploration of its potential as a therapeutic agent for other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown significant antitumor and immunomodulatory activity in preclinical studies. While further research is needed to fully evaluate its therapeutic potential, this compound represents a promising new approach to the treatment of cancer and autoimmune diseases.
Synthesemethoden
The synthesis of 5-acetyl-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-thiophenecarboxamide involves several steps, including the reaction of 3-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methylpiperidine to form the corresponding amide. The resulting amide is then acetylated to give the final product, this compound.
Wissenschaftliche Forschungsanwendungen
5-acetyl-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-thiophenecarboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown significant antitumor and immunomodulatory activity. In particular, this compound has been shown to inhibit the activity of various kinases that play important roles in tumor growth and immune cell function.
Eigenschaften
IUPAC Name |
5-acetyl-N-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c1-17(25)21-14-19(16-27-21)22(26)23(2)20-11-7-13-24(15-20)12-6-10-18-8-4-3-5-9-18/h3-5,8-9,14,16,20H,6-7,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDYADFVLBYALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)C(=O)N(C)C2CCCN(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B6098096.png)
![4-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)morpholine](/img/structure/B6098100.png)
![2-(2,2-dimethylpropanoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6098102.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-(3-pyridinylmethyl)ethanamine](/img/structure/B6098111.png)
![N,N-dimethyl-4-oxo-2-pyridin-4-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-sulfonamide](/img/structure/B6098124.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6098136.png)
![2-ethyl-3-(4-fluorophenyl)-7-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6098139.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(4-propylbenzoyl)piperazine](/img/structure/B6098145.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-[(4-hydroxy-1-piperidinyl)methyl]-2-piperidinone](/img/structure/B6098151.png)
![4-[4-(benzyloxy)phenyl]-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6098161.png)
![[1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6098167.png)
![2-(2-chlorophenoxy)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6098171.png)
